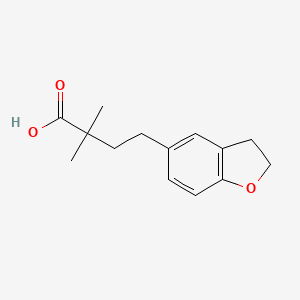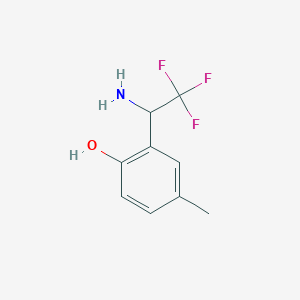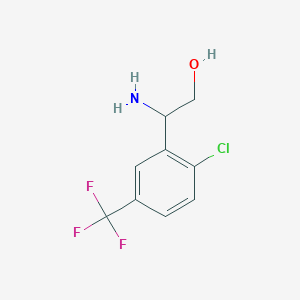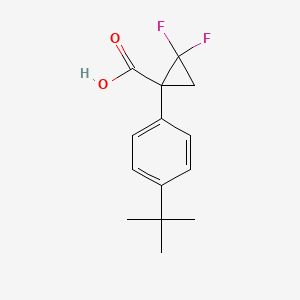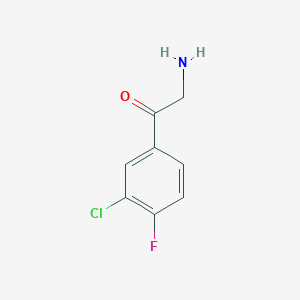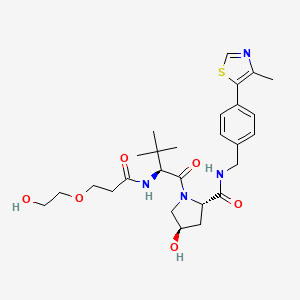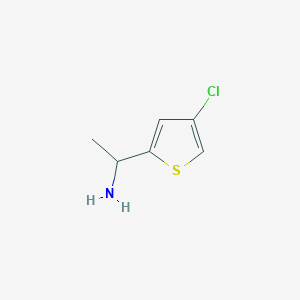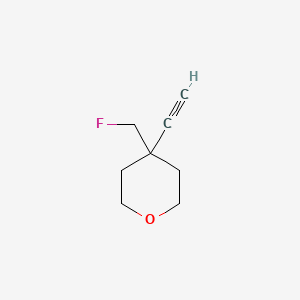
4-Ethynyl-4-(fluoromethyl)oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-4-(fluoromethyl)oxane is an organic compound characterized by the presence of an ethynyl group and a fluoromethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-4-(fluoromethyl)oxane typically involves the introduction of the ethynyl and fluoromethyl groups onto the oxane ring. One common method involves the use of selective electrophilic di- and monofluorinations. For example, a Selectfluor-triggered multi-component reaction can be employed to achieve the desired fluoromethylation . The reaction conditions are crucial, with the presence or absence of a base significantly influencing the outcome.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-4-(fluoromethyl)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethynyl and fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and catalyst, play a critical role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Ethynyl-4-(fluoromethyl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound can be employed in the study of biological processes and the development of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethynyl-4-(fluoromethyl)oxane involves its interaction with specific molecular targets and pathways. The ethynyl and fluoromethyl groups can influence the compound’s reactivity and binding affinity. For example, the ethynyl group can enhance binding interactions with hydrophobic pockets in enzymes or receptors . The fluoromethyl group can modulate the compound’s electronic properties, affecting its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Ethynyl-4-(fluoromethyl)oxane include:
- 4-Difluoromethyl oxane
- 4-Fluoromethyl quinazolinones
- Ethynyl-linked oligomers
Uniqueness
This compound is unique due to the combination of the ethynyl and fluoromethyl groups on the oxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H11FO |
|---|---|
Molecular Weight |
142.17 g/mol |
IUPAC Name |
4-ethynyl-4-(fluoromethyl)oxane |
InChI |
InChI=1S/C8H11FO/c1-2-8(7-9)3-5-10-6-4-8/h1H,3-7H2 |
InChI Key |
RNGVXLIRTMIZKM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOCC1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


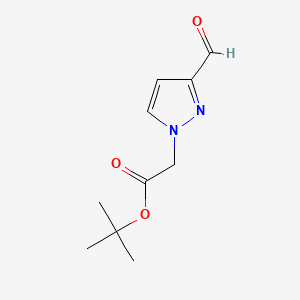
![1-[(3-Fluoro-4-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13594165.png)
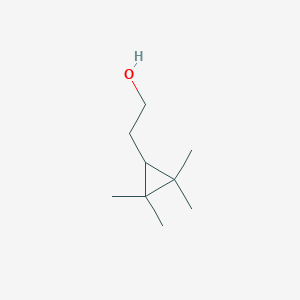
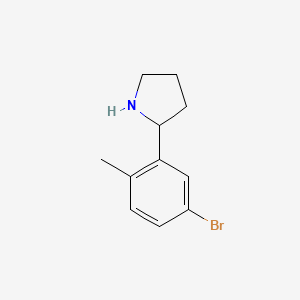
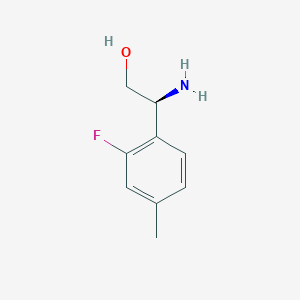
![3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol](/img/structure/B13594182.png)
![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)
